

A Technical Guide to 2- ((Trimethylsilyl)ethynyl)nicotinaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-
((Trimethylsilyl)ethynyl)nicotinalde
hyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential reactivity of 2-((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures to provide well-founded predictions and insights for research and development applications.

Core Physical and Chemical Properties

2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a functionalized pyridine derivative incorporating a protected alkyne and an aldehyde group. These features make it a valuable building block in medicinal chemistry and materials science. Its key identifiers and computed physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NOSi	[1]
Molecular Weight	203.31 g/mol	[1]
CAS Number	222167-42-2	[1][2]
Appearance	Predicted to be a colorless to yellow or brown liquid or low melting solid	
Storage Conditions	Sealed in a dry environment at 2-8°C	[1]

Computed Physicochemical Properties	Value	Source
Exact Mass	203.076640573 Da	[3]
Topological Polar Surface Area	30 Å ²	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]

Spectral Analysis

Direct experimental spectra for **2-((trimethylsilyl)ethynyl)nicotinaldehyde** are not readily available in the literature. However, the expected spectral characteristics can be reliably predicted based on data from analogous compounds such as 2-((trimethylsilyl)ethynyl)benzaldehyde, 4-((trimethylsilyl)ethynyl)benzonitrile, and nicotinaldehyde.[4][5][6][7]

Predicted ¹H NMR Spectrum (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~10.5	Singlet	Aldehyde proton (-CHO)	Expected to be the most downfield signal due to the deshielding effect of the carbonyl group.
~8.7	Doublet of doublets	Pyridine H6	The proton adjacent to the nitrogen and ortho to the aldehyde is expected to be significantly downfield.
~8.0	Doublet of doublets	Pyridine H4	The proton ortho to the aldehyde group will be shifted downfield.
~7.4	Doublet of doublets	Pyridine H5	The remaining pyridine proton.
~0.3	Singlet	Trimethylsilyl protons (-Si(CH ₃) ₃)	The nine equivalent protons of the TMS group will appear as a sharp singlet significantly upfield. For comparison, the TMS protons in similar structures appear around 0.25-0.27 ppm. [8]

Predicted ¹³C NMR Spectrum (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Notes
~192	Aldehyde carbon (-CHO)	The carbonyl carbon is expected in the typical aldehyde region.
~153	Pyridine C2-alkyne	The carbon of the pyridine ring attached to the alkyne.
~150	Pyridine C6	The carbon adjacent to the nitrogen.
~137	Pyridine C4	
~130	Pyridine C3-aldehyde	The carbon of the pyridine ring attached to the aldehyde.
~128	Pyridine C5	
~104	Alkyne carbon (-C \equiv C-Si)	The carbon of the alkyne attached to the silicon atom. In related compounds, this signal appears around 99-103 ppm. [4] [9]
~98	Alkyne carbon (-C \equiv C-Si)	The carbon of the alkyne attached to the pyridine ring. In related compounds, this signal appears around 93-99 ppm. [4] [9]
~ -0.5	Trimethylsilyl carbons (-Si(CH ₃) ₃)	The carbons of the methyl groups on the silicon atom are expected to be upfield. In a similar compound, this signal is at -0.2 ppm. [8]

Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Functional Group Assignment	Notes
~2960, ~2860	C-H stretch (aldehyde)	Characteristic C-H stretching of the aldehyde proton.
~2160	C≡C stretch (alkyne)	The carbon-carbon triple bond stretch is expected in this region. The trimethylsilyl group influences the exact position.
~1700	C=O stretch (aldehyde)	A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. The IR spectrum of nicotinaldehyde shows a strong band in this region. ^[7]
~1580, ~1470	C=C and C=N stretches (pyridine ring)	Aromatic ring vibrations.
~1250, ~840	Si-C stretch	Characteristic vibrations of the trimethylsilyl group. The IR spectrum of 2-[(trimethylsilyl)ethynyl]benzaldehyde shows absorptions in these regions. ^[6]

Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of **2-**

((trimethylsilyl)ethynyl)nicotinaldehyde is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the synthesis of aryl trimethylsilylacetylenes.^[4]

Reactants:

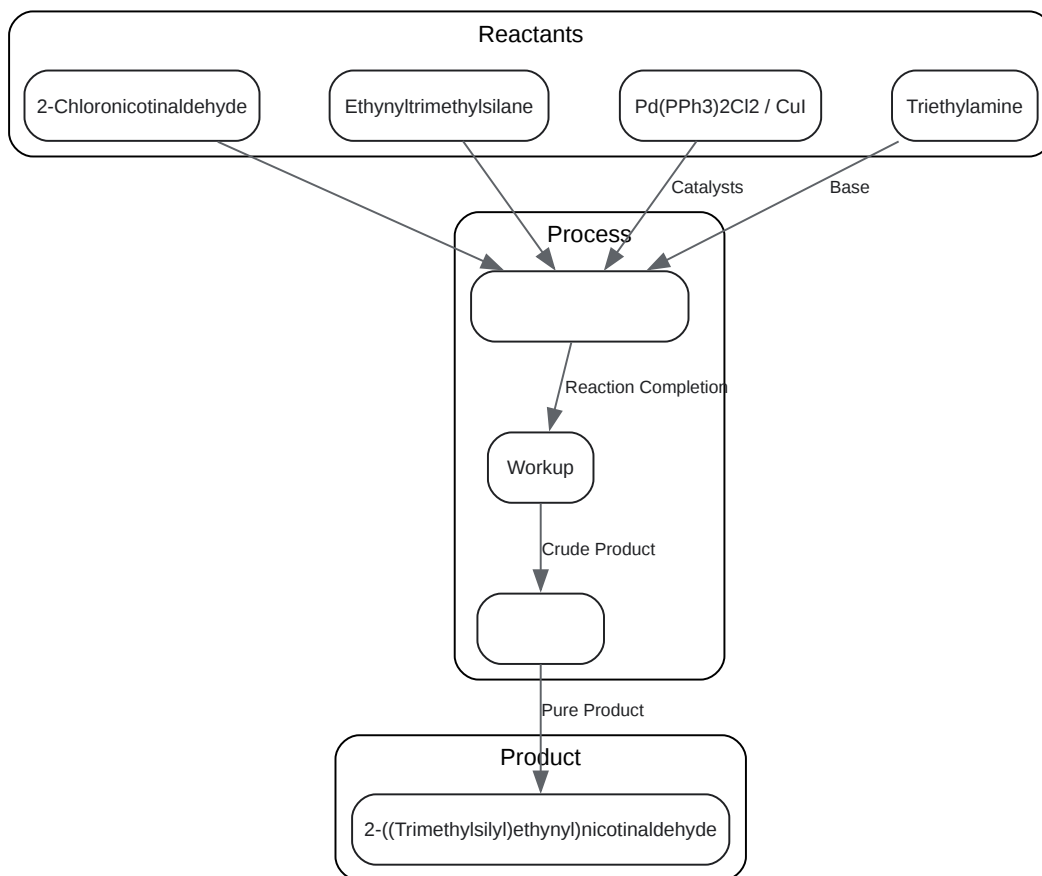
- 2-Chloronicotinaldehyde (or 2-bromonicotinaldehyde)
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

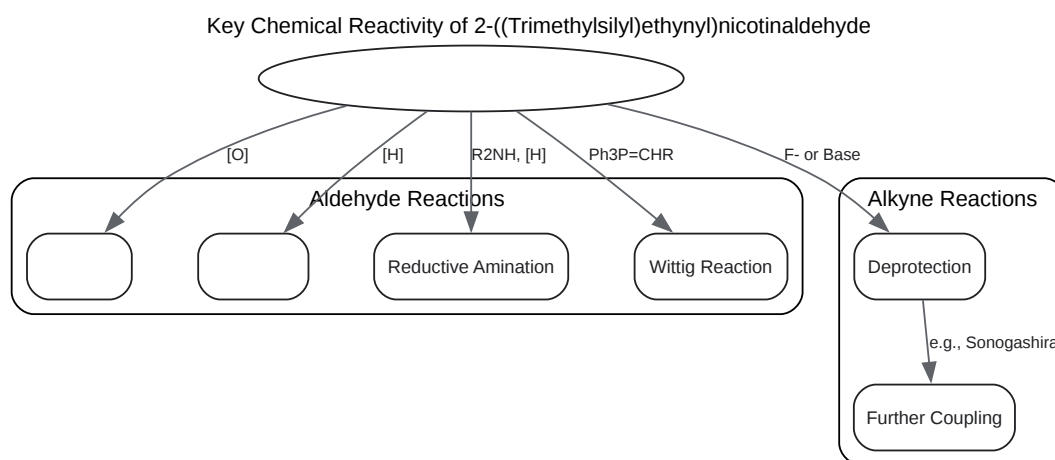
Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1 equivalent), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equivalents), and CuI (0.04 equivalents).
- Add anhydrous THF and triethylamine to the flask.
- Add ethynyltrimethylsilane (1.5 equivalents) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Filter the mixture through a pad of celite to remove the catalyst residues.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde





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References

- 1. 222167-42-2|2-((Trimethylsilyl)ethynyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 222167-42-2(2-((Trimethylsilyl)ethynyl)nicotinaldehyde) | Kuujia.com [kuujia.com]
- 3. 5-((Trimethylsilyl)ethynyl)picolinaldehyde | C11H13NOSi | CID 11401448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-(TRIMETHYLSILYL)ETHYNYLBENZALDEHYDE(77123-58-1) 1H NMR [m.chemicalbook.com]

- 6. 2-[(Trimethylsilyl)ethynyl]benzaldehyde | C₁₂H₁₄OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: Properties, Synthesis, and Potential Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316033#physical-and-chemical-properties-of-2-trimethylsilyl-ethynyl-nicotinaldehyde]

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